molecular formula C17H15FN2O2 B8715831 Ethyl 3-(2-fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxylate

Ethyl 3-(2-fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxylate

Cat. No. B8715831
M. Wt: 298.31 g/mol
InChI Key: HQVLUAPLLAJKJI-UHFFFAOYSA-N
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Patent
US08309551B2

Procedure details

2.72 g (8.60 mmol) of ethyl {[(2-fluorophenyl)acetyl]amino}(pyridin-2-yl)acetate from example 6A are introduced into 30 ml of 1,2-dichloroethane, and 4.81 ml (51.6 mmol) of phosphoryl chloride are added. The mixture is heated to reflux for 9 h and then concentrated in vacuo, and the residue is taken up in ethyl acetate. The solution is washed with saturated sodium carbonate solution, dried over sodium sulfate and purified by chromatography on silica gel (eluent: cyclohexane/ethyl acetate 2:1). 2.16 g (84% of theory) of the desired compound are obtained as a dark oil.
Name
ethyl {[(2-fluorophenyl)acetyl]amino}(pyridin-2-yl)acetate
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
4.81 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:23])[CH:5]([NH:12][C:13](=O)[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[F:21])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)[CH3:2].P(Cl)(Cl)(Cl)=O>ClCCCl>[F:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[CH2:14][C:13]1[N:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]2=[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:23])[N:12]=1

Inputs

Step One
Name
ethyl {[(2-fluorophenyl)acetyl]amino}(pyridin-2-yl)acetate
Quantity
2.72 g
Type
reactant
Smiles
C(C)OC(C(C1=NC=CC=C1)NC(CC1=C(C=CC=C1)F)=O)=O
Name
Quantity
4.81 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 9 h
Duration
9 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The solution is washed with saturated sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel (eluent: cyclohexane/ethyl acetate 2:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CC2=NC(=C3N2C=CC=C3)C(=O)OCC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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